
2-Cyclobutylethane-1-sulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutylethane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C₆H₁₁ClOS. This compound is characterized by the presence of a sulfinyl chloride group attached to a cyclobutyl ring and an ethane chain. It is primarily used in organic synthesis and research due to its reactivity and unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylethane-1-sulfinyl chloride typically involves the chlorination of 2-Cyclobutylethanethiol. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction proceeds as follows:
2-Cyclobutylethanethiol+SOCl2→2-Cyclobutylethane-1-sulfinyl chloride+SO2+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutylethane-1-sulfinyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form sulfinamides, sulfinates, and sulfoxides, respectively.
Reduction Reactions: The compound can be reduced to 2-Cyclobutylethanethiol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can yield sulfonyl chlorides using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium at elevated temperatures.
Major Products Formed
Sulfinamides: Formed by reaction with amines.
Sulfinates: Formed by reaction with alcohols.
Sulfoxides: Formed by reaction with thiols.
Sulfonyl Chlorides: Formed by oxidation.
Aplicaciones Científicas De Investigación
2-Cyclobutylethane-1-sulfinyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organosulfur compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfinamide-based pharmaceuticals.
Material Science: It is used in the preparation of polymers and other advanced materials due to its unique reactivity.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutylethane-1-sulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfinylating agent.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfinyl Chloride: Similar in structure but with a simpler alkyl group.
Ethanesulfinyl Chloride: Similar but lacks the cyclobutyl ring.
Propane-1-sulfinyl Chloride: Similar but with a longer alkyl chain.
Uniqueness
2-Cyclobutylethane-1-sulfinyl chloride is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in synthetic chemistry, offering different reactivity patterns compared to its simpler analogs.
Propiedades
Fórmula molecular |
C6H11ClOS |
|---|---|
Peso molecular |
166.67 g/mol |
Nombre IUPAC |
2-cyclobutylethanesulfinyl chloride |
InChI |
InChI=1S/C6H11ClOS/c7-9(8)5-4-6-2-1-3-6/h6H,1-5H2 |
Clave InChI |
KZBNDKDKYFZZQY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CCS(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


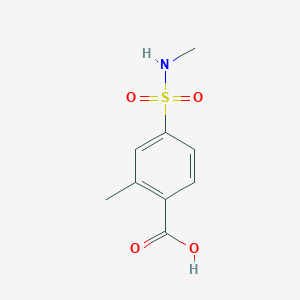
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
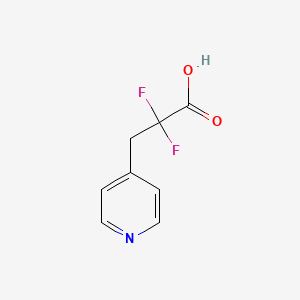
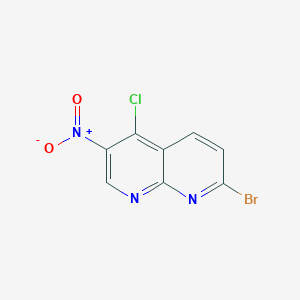
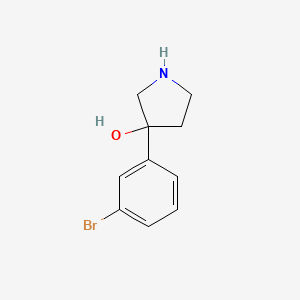
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)
![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)
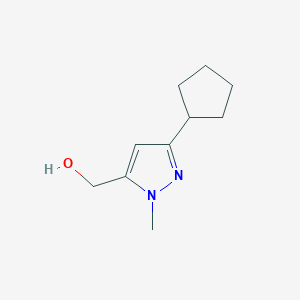
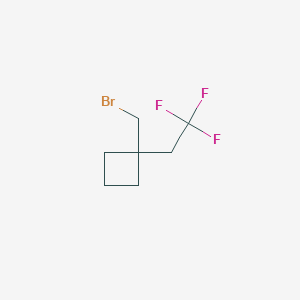

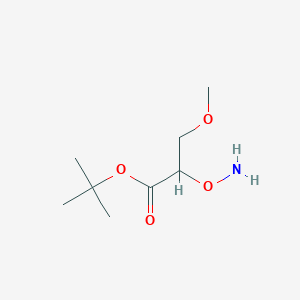
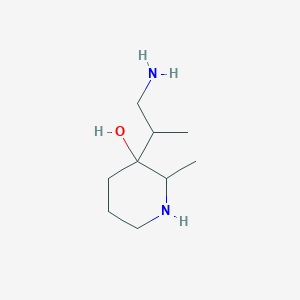
methanol](/img/structure/B13186406.png)
